N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide
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Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a useful research compound. Its molecular formula is C16H21N5O2S and its molecular weight is 347.44. The purity is usually 95%.
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Biological Activity
The compound N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide (hereafter referred to as Compound A ) is a member of the thiadiazole family, known for its diverse biological activities. This article explores the biological activity of Compound A based on existing research findings.
Chemical Structure and Properties
Compound A has the molecular formula C20H22N4O2S3 and a molecular weight of approximately 446.6 g/mol. The structural features of thiadiazole derivatives contribute significantly to their biological activities, including antidiabetic, anticancer, anti-inflammatory, and antimicrobial properties .
1. Anticancer Activity
Research indicates that thiadiazole derivatives exhibit potent anticancer properties. For instance, studies have shown that modifications in the thiadiazole structure can enhance cytotoxicity against various cancer cell lines. In particular, derivatives with specific substitutions have demonstrated significant growth inhibition in hepatocarcinoma and other cancer types .
Table 1: Anticancer Activity of Thiadiazole Derivatives
Compound Name | Cell Line Tested | IC50 (µg/mL) | Reference |
---|---|---|---|
Compound A | HepG2 | 0.73 | |
Thiadiazole B | MCF-7 | 0.86 | |
Thiadiazole C | A549 | 0.25 |
2. Antimicrobial Activity
The 1,3,4-thiadiazole moiety is recognized for its antimicrobial properties. Studies have reported that compounds containing this scaffold exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways .
3. Neuroprotective Effects
Recent investigations into the neuroprotective capabilities of thiadiazole derivatives suggest potential applications in treating neurological disorders. For example, certain compounds have shown efficacy in reducing seizure activity in animal models, indicating their potential as anticonvulsants . The therapeutic index of these compounds often surpasses traditional treatments like valproic acid.
Case Studies
- Anticonvulsant Activity : In a study evaluating the anticonvulsant effects of various thiadiazole derivatives, one compound was found to be significantly more effective than valproic acid in controlling seizures induced by pentylenetetrazole in mice. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .
- Cytotoxicity Assessment : Another research effort focused on synthesizing new thiadiazole derivatives and assessing their cytotoxic effects on cancer cells. The results indicated that specific substitutions on the thiadiazole ring could lead to improved anticancer activity compared to previously known compounds .
Properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-3-4-8-13-18-19-16(24-13)17-15(23)10(2)21-14(22)9-11-6-5-7-12(11)20-21/h9-10H,3-8H2,1-2H3,(H,17,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNUVZBUQDFBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C(C)N2C(=O)C=C3CCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.